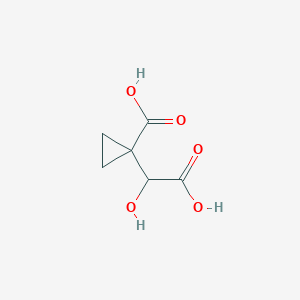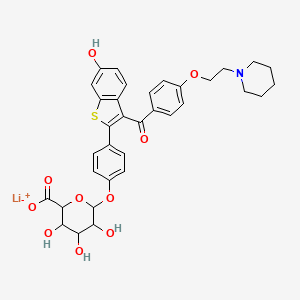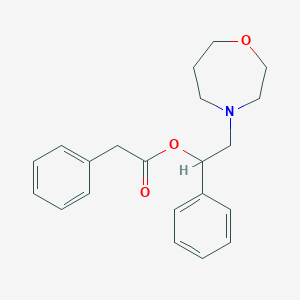
Manganese(2+),2,3,4,5,6-pentahydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE is a complex organometallic compound featuring manganese as the central metal ion This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE typically involves the reaction of manganese salts with hexanoic acid derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the manganese ion. Common reagents include manganese(II) chloride and hexanoic acid, with the reaction being facilitated by a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE: undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to manganese(II) under suitable conditions.
Substitution: Ligand exchange reactions can occur, where the hexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes.
Wissenschaftliche Forschungsanwendungen
{[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE: has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying metalloenzymes.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE involves its interaction with molecular targets through coordination chemistry. The manganese center can participate in redox reactions, facilitating electron transfer processes. The hydroxyl groups and hexanoate backbone provide additional sites for hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(II) acetate: Another manganese complex with acetate ligands.
Manganese(III) acetylacetonate: A manganese complex with acetylacetonate ligands.
Manganese(IV) oxide: An inorganic manganese compound with different oxidation states.
Uniqueness
{[(2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOYL]OXY}MANGANIO (2R,3S,4R,5R)-2,3,4,5,6-PENTAHYDROXYHEXANOATE: is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H24MnO14 |
|---|---|
Molekulargewicht |
447.25 g/mol |
IUPAC-Name |
manganese;2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |
InChI-Schlüssel |
MFRCYNUFJYLVKK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


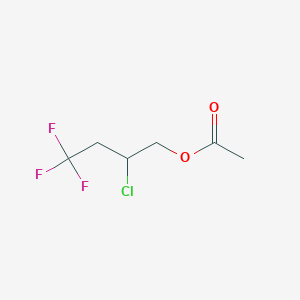
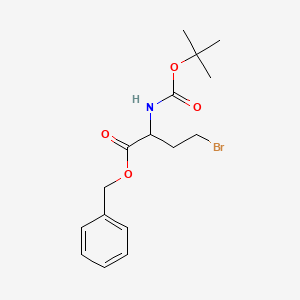
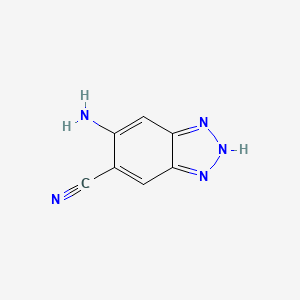
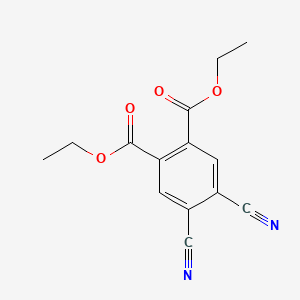
![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)
![Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14783877.png)
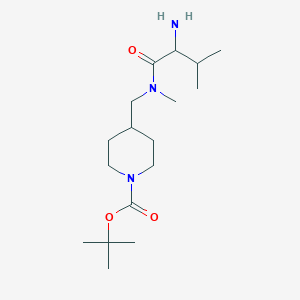
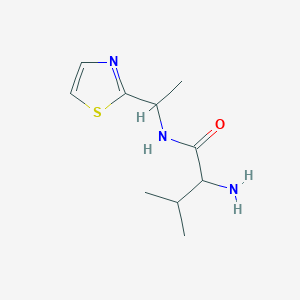
![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14783899.png)
![cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine](/img/structure/B14783905.png)
